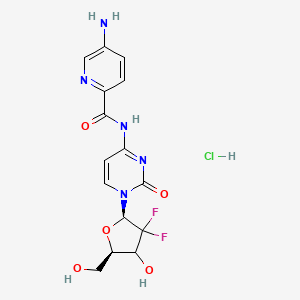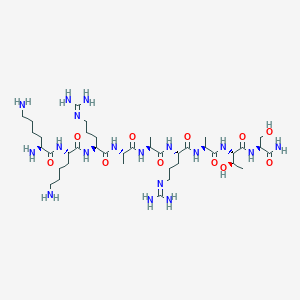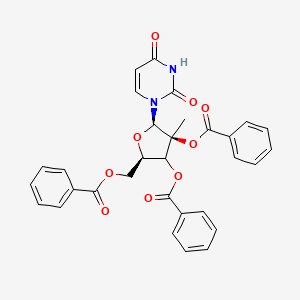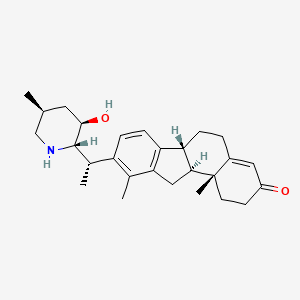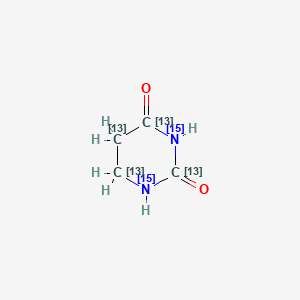
Anticancer agent 136
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 136 is a synthetic compound known for its potent anticancer properties. It is a C17-triazole analogue of Geldanamycin, a well-known anticancer agent. This compound has shown significant efficacy in inducing apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of copper sulfate and sodium ascorbate in a suitable solvent such as dimethyl sulfoxide .
Industrial Production Methods
The industrial production of Anticancer agent 136 follows the same synthetic route as described above but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 136 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The triazole ring allows for various substitution reactions, leading to the formation of different analogues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often tested for their anticancer activity to identify more potent analogues.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 136 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on anticancer activity.
Biology: The compound is used in cell biology studies to understand the mechanisms of apoptosis and other forms of programmed cell death.
Medicine: this compound is being investigated in preclinical and clinical studies for its potential use in cancer therapy.
Industry: The compound is used in the development of new anticancer drugs and formulations.
Wirkmechanismus
Anticancer agent 136 exerts its effects by inducing apoptosis in cancer cells. The compound binds to Heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and activation of many proteins required for cancer cell growth and survival. By inhibiting Hsp90, this compound disrupts the function of these client proteins, leading to cancer cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Geldanamycin: The parent compound of Anticancer agent 136, known for its Hsp90 inhibitory activity.
17-AAG (17-Allylamino-17-demethoxygeldanamycin): Another analogue of Geldanamycin with similar anticancer properties.
Radicicol: A natural product that also inhibits Hsp90 and has anticancer activity.
Uniqueness
This compound is unique due to the presence of the triazole ring at the C17 position, which enhances its binding affinity to Hsp90 and improves its anticancer efficacy compared to other analogues. This structural modification also provides opportunities for further chemical modifications to enhance its therapeutic potential .
Eigenschaften
Molekularformel |
C40H50N6O8 |
|---|---|
Molekulargewicht |
742.9 g/mol |
IUPAC-Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-[[1-[(E)-3-phenylprop-2-enyl]triazol-4-yl]methylamino]-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C40H50N6O8/c1-24-18-30-35(42-22-29-23-46(45-44-29)17-11-15-28-13-8-7-9-14-28)32(47)21-31(37(30)49)43-39(50)25(2)12-10-16-33(52-5)38(54-40(41)51)27(4)20-26(3)36(48)34(19-24)53-6/h7-16,20-21,23-24,26,33-34,36,38,42,48H,17-19,22H2,1-6H3,(H2,41,51)(H,43,50)/b15-11+,16-10-,25-12+,27-20+/t24-,26+,33+,34+,36-,38+/m1/s1 |
InChI-Schlüssel |
HPHGBUWCYWPRLF-SQIJLRSRSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC3=CN(N=N3)C/C=C/C4=CC=CC=C4)/C)OC)OC(=O)N)\C)C)O)OC |
Kanonische SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC3=CN(N=N3)CC=CC4=CC=CC=C4)C)OC)OC(=O)N)C)C)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







